molecular formula C20H16N4OS B2750393 N-phenyl-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide CAS No. 1021251-97-7

N-phenyl-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide

Cat. No. B2750393
CAS RN: 1021251-97-7
M. Wt: 360.44
InChI Key: BFLZDVLPYFMMCM-UHFFFAOYSA-N
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Description

N-phenyl-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide, also known as PPPTA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. PPPTA is a thioacetamide derivative that has been shown to have promising biological and pharmacological properties. In

Scientific Research Applications

Antioxidant, Analgesic, and Anti-inflammatory Properties

Researchers have synthesized compounds related to N-phenyl-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide, demonstrating notable in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities. One such compound exhibited significant DPPH radical scavenging activity, alongside analgesic and anti-inflammatory effects, suggesting its potential for developing therapeutic agents (Nayak et al., 2014).

Radioligand for Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands for the translocator protein (18 kDa), with specific derivatives designed for labeling with fluorine-18 for in vivo imaging using positron emission tomography. This research underscores the compound's application in diagnostic imaging and neurological research (Dollé et al., 2008).

Anti-Microbial Activities

A study focused on the synthesis of novel thiazole derivatives incorporating a pyrazole moiety, which were screened for anti-bacterial and anti-fungal activities. These compounds showed significant activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Saravanan et al., 2010).

Antioxidant Activity of Carboxamides

Research into N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides revealed moderate to significant radical scavenging activity. This indicates their potential utility as antioxidants and templates for developing new biologically active compounds (Ahmad et al., 2012).

Antimicrobial and Anti-inflammatory Agents

Another study reported the synthesis of selenolo[2,3-c]pyrazole compounds, which exhibited remarkable antibacterial, antifungal, and anti-inflammatory activities. These findings suggest the compounds' utility in treating infections and inflammation (Zaki et al., 2016).

Insecticidal Assessment

Innovative heterocycles incorporating a thiadiazole moiety were synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research highlights the potential of such compounds in agricultural applications (Fadda et al., 2017).

properties

IUPAC Name

N-phenyl-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS/c25-19(22-16-9-5-2-6-10-16)14-26-20-18-13-17(15-7-3-1-4-8-15)23-24(18)12-11-21-20/h1-13H,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLZDVLPYFMMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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